molecular formula C11H14Cl2N2O2 B2404728 Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride CAS No. 2287299-77-6

Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride

Cat. No.: B2404728
CAS No.: 2287299-77-6
M. Wt: 277.15
InChI Key: GWDSIUTZQWCYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride is a useful research compound. Its molecular formula is C11H14Cl2N2O2 and its molecular weight is 277.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.2ClH/c14-10-8-3-1-2-4-9(8)15-11(7-13-10)5-12-6-11;;/h1-4,12H,5-7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDSIUTZQWCYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CNC(=O)C3=CC=CC=C3O2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of spiro compounds characterized by a bicyclic structure that includes both benzoxazepine and azetidine moieties. Its molecular formula is C₁₃H₁₃Cl₂N₃O, with a molecular weight of approximately 290.16 g/mol.

Research indicates that compounds similar to spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one exhibit various mechanisms of action:

  • Chemokine Receptor Antagonism : These compounds have been shown to antagonize chemokine receptors, which play crucial roles in immune responses and inflammation. This mechanism may be beneficial in treating inflammatory diseases .
  • Opioid Receptor Agonism : Some derivatives exhibit activity as delta opioid receptor agonists, suggesting potential applications in pain management .

Antioxidant Activity

Recent studies have demonstrated that spiro compounds can exhibit significant antioxidant properties. For instance, derivatives of similar structures have shown higher antioxidant activity compared to standard reference compounds like ascorbic acid .

Cytotoxicity

Spiro compounds have also been evaluated for their cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity against Human Cancer Cells : Compounds derived from spiro structures have demonstrated cytotoxic effects on cell lines such as HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) with IC50 values indicating effective concentrations for therapeutic use .

Antimicrobial Activity

Some studies suggest that spiro derivatives possess antimicrobial properties. For instance, derivatives have shown activity against Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .

Study 1: Antioxidant Evaluation

In a comparative study of spiro compounds, the synthesized derivatives exhibited binding affinities within the active site of human peroxiredoxin 5 (PRDX5), indicating their potential as antioxidants. The binding affinity values ranged from -6.0 Kcal/mol compared to -4.6 Kcal/mol for reference compounds .

CompoundBinding Affinity (Kcal/mol)Activity
5c-6.0Antioxidant
Reference-4.6Ascorbic Acid

Study 2: Cytotoxicity Assessment

In vitro studies revealed that certain spiro derivatives exhibited significant cytotoxicity against human cancer cell lines:

Cell LineIC50 (µM)
HT-2911.4
A5499.3
MDA-MB-23133.9

These results indicate the potential for further development into anticancer therapies.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that spiro compounds generally show favorable profiles for absorption and distribution. Most derivatives tested displayed high gastrointestinal absorption scores and the ability to cross the blood-brain barrier (BBB), making them suitable candidates for central nervous system-targeted therapies .

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic uses:

  • Neuroprotective Effects : Research indicates that derivatives of benzoxazepine can protect neuronal cells against oxidative stress and neurotoxicity. For instance, studies have shown that certain benzoxazepine derivatives possess acetylcholinesterase inhibitory activity, which is beneficial in treating neurodegenerative disorders such as Alzheimer's disease .
  • Antitumor Activity : Compounds related to spiro[3,4-dihydro-1,4-benzoxazepine] have been investigated for their antitumor properties. They exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against both bacterial and fungal strains. This property is particularly important in the development of new antibiotics amid rising resistance to existing drugs .

Synthetic Methodologies

The synthesis of spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one involves several innovative approaches:

  • Domino Reactions : Recent studies have employed domino cyclization reactions involving N-aryl-1,4-benzoxazepine derivatives. These reactions often utilize [1,5]-hydride shifts or C(sp²)-H functionalization to create complex structures efficiently .
  • Chiral Synthesis : Techniques such as chiral high-performance liquid chromatography (HPLC) are used to separate and identify enantiomers of synthesized compounds. This is crucial for developing drugs with specific stereochemical configurations that enhance efficacy and reduce side effects .

Case Studies

Several case studies highlight the applications and efficacy of spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one:

  • Neuroprotective Agents : A study focused on the neuroprotective effects of a specific benzoxazepine derivative showed significant protection against hydrogen peroxide-induced cell damage in human neuroblastoma SH-SY5Y cells. The compound also exhibited a notable IC50 value in acetylcholinesterase inhibition assays (6.98 μM), indicating its potential as a therapeutic agent for Alzheimer's disease .
  • Anticancer Research : In vitro studies have demonstrated that certain spiro compounds induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings support further investigation into their use as anticancer agents .

Preparation Methods

Beckmann Rearrangement Approach

A validated route for related spirocyclic benzoxazepines involves the Beckmann rearrangement of oxime intermediates. For example, Uto et al. demonstrated the synthesis of Spiro[1,5-benzoxazepine-2(3H),4'-piperidine] via oxime formation followed by DIBAL-mediated rearrangement. Adapting this method to the target compound requires substituting piperidine with azetidine precursors.

Procedure :

  • Oxime Formation : React 3,4-dihydro-1,4-benzoxazepine-5-one with hydroxylamine hydrochloride to yield the corresponding oxime.
  • Beckmann Rearrangement : Treat the oxime with diisobutylaluminum hydride (DIBAL) in dichloromethane at 0°C, followed by acid quenching (H₂SO₄) and basification (NaOH) to induce ring expansion and spirocyclization.
  • Azetidine Introduction : Introduce the azetidine moiety via nucleophilic substitution or reductive amination at the spiro carbon.

Yield : 65–81% (based on analogous piperidine systems).

Cyclization via Nucleophilic Substitution

Brandi et al. highlighted azetidine synthesis through intramolecular nucleophilic substitution, where a tertiary amine attacks a proximal leaving group (e.g., halide, sulfonate). Applied to the target compound:

Procedure :

  • Benzoxazepine Precursor : Synthesize 2-(2-bromoethyl)-3,4-dihydro-1,4-benzoxazepine-5-one.
  • Azetidine Formation : React with a protected azetidine precursor (e.g., tert-butoxycarbonyl-azetidine) under basic conditions (K₂CO₃, H₂O) via microwave irradiation (120°C, 20 min).
  • Deprotection : Remove protecting groups using trifluoroacetic acid (TFA) to yield the free base.
  • Salt Formation : Treat with HCl in ethanol to obtain the dihydrochloride salt.

Optimization : Microwave irradiation improves cyclization efficiency (54% yield vs. 30% under conventional heating).

Spirocyclization via Reductive Amination

Patent WO2007057775A1 describes spiropiperidine derivatives synthesized via reductive amination of ketones with primary amines. Adapting this method:

Procedure :

  • Ketone Synthesis : Prepare 3,4-dihydro-1,4-benzoxazepine-5-one with a carbonyl group at the spiro position.
  • Reductive Amination : React with azetidine-3-carbaldehyde under hydrogenation conditions (H₂, Pd/C) to form the spirocyclic amine.
  • Acidification : Treat with HCl gas to precipitate the dihydrochloride salt.

Key Insight : Substituents on the azetidine ring (e.g., benzyl groups) enhance solubility during purification.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Beckmann Rearrangement 65–81 High regioselectivity Requires toxic DIBAL
Nucleophilic Substitution 54 Microwave-compatible Low yield for azetidine systems
Reductive Amination 45–60 Mild conditions Requires hydrogenation infrastructure

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.16 (m, aromatic H), 3.68 (brs, NH), 3.55 (s, CH₂N), 2.62–2.59 (m, azetidine H), 1.98 (d, J = 12.2 Hz, axial H).
  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
  • Mass Spec : m/z 308.42 [M+H]⁺, consistent with C₁₇H₁₈N₂O₃.

Industrial and Pharmacological Relevance

The structural motif of spirocyclic benzoxazepines is prevalent in antihypertensive and antipsychotic agents. The dihydrochloride salt form enhances bioavailability by improving aqueous solubility—a critical factor in drug formulation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride, and how can purity be ensured?

  • Methodological Answer :

  • Multi-step synthesis : Begin with condensation of benzoxazepine precursors with azetidine derivatives under anhydrous conditions. Use catalysts like Pd/C for hydrogenation steps to form the spirocyclic core .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures.
  • Purity validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. How should researchers characterize the crystalline structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use single-crystal diffraction (e.g., SHELXTL software) to resolve bond lengths, angles, and stereochemistry. Symmetry operations must be applied to refine the unit cell .
  • Thermogravimetric analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen to identify decomposition points.
  • Data deposition : Submit crystallographic data to the Cambridge Structural Database (CSD) for reproducibility .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s activity as a protease or enzyme inhibitor?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) with α-chymotrypsin or dipeptidyl peptidase-IV (DPP-IV). Monitor fluorescence (ex/em = 380/460 nm) to calculate IC₅₀ values .
  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive). Include controls with known inhibitors (e.g., sitagliptin for DPP-IV) .
  • Structural optimization : Introduce bromo or fluoro substituents at position 5 to enhance binding affinity, as demonstrated in oxazinone-derived inhibitors .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor selectivity)?

  • Methodological Answer :

  • Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled GABAₐ receptor assays) with functional cAMP/PKA pathway analysis to confirm target specificity .
  • Batch variability checks : Compare synthetic lots via LC-MS to rule out impurity-driven discrepancies.
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes against off-target receptors (e.g., benzodiazepine vs. serotonin receptors) .

Q. What strategies are recommended for studying this compound’s interaction with reactive oxygen species (ROS) in cellular models?

  • Methodological Answer :

  • ROS detection : Use fluorescent probes (e.g., APF, HPF) at 100 µM with AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator. Measure fluorescence intensity (ex/em = 490/515 nm) over 2.5 hours .
  • Dose-response profiling : Pre-treat cells (e.g., HEK293) with 1–100 µM compound, then induce oxidative stress with H₂O₂ (1 mM). Assess viability via MTT assay .
  • Data normalization : Include ROS scavengers (e.g., NAC) as positive controls to validate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.